molecular formula C26H35N5O2 B2824457 N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922557-83-3

N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2824457
CAS No.: 922557-83-3
M. Wt: 449.599
InChI Key: RCMVBEQAAAWJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a substituted aromatic group at the N1 position (4-ethylphenyl) and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety and a 4-methylpiperazine group. The indoline and piperazine moieties are common in bioactive molecules, often contributing to receptor binding, solubility, or metabolic stability. For instance, piperazine derivatives are frequently employed in CNS-targeting drugs due to their ability to enhance blood-brain barrier penetration .

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-4-19-5-8-22(9-6-19)28-26(33)25(32)27-18-24(31-15-13-29(2)14-16-31)20-7-10-23-21(17-20)11-12-30(23)3/h5-10,17,24H,4,11-16,18H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMVBEQAAAWJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with the CAS number 922557-83-3, is an oxalamide compound that has garnered interest for its potential biological activities. This compound features a complex structure that includes an oxalamide backbone, a 4-ethylphenyl group, and a 1-methylindolin-5-yl unit, along with a 4-methylpiperazinyl substituent. The unique structural characteristics suggest diverse pharmacological applications.

The molecular formula of this compound is C26H35N5O2C_{26}H_{35}N_{5}O_{2}, with a molecular weight of 449.6 g/mol. Its synthesis involves multi-step organic reactions, which are critical for optimizing yield and purity. The structural complexity allows for potential interactions with various biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Certain oxalamides have been studied for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuropharmacological Effects : Compounds with indoline and piperazine moieties often show activity at neurokinin receptors, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntitumorInhibition of tumor growth
NeuropharmacologicalModulation of neurokinin receptors
AntidepressantPossible serotonin receptor interaction

Case Studies

Recent studies have highlighted the biological significance of similar compounds:

  • A study demonstrated that derivatives of oxalamides exhibited potent cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy.
  • Another investigation into indoline-based compounds revealed their ability to selectively target serotonin receptors, indicating potential for antidepressant effects.

Table 2: Comparative Analysis of Similar Compounds

Compound NameNotable ActivitiesReference
N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamideSelective 5-HT(1F) receptor agonist
N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramidePotential antifungal agent
SR141716ACB1 cannabinoid receptor antagonist

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Variations

Oxalamides exhibit diverse applications depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Primary Application Key Data References
Target Compound 4-ethylphenyl 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl Inferred pharmacological No direct data; structural analysis suggests potential CNS activity
BNM-III-170 4-chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)indenyl Antiviral (CD4-mimetic) Enhances vaccine efficacy against immunodeficiency viruses; synthesized as bis-trifluoroacetate salt
S336 (No. 1768) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancer NOEL: 100 mg/kg; globally approved for food use
Compound 19 () 2-bromophenyl 4-methoxyphenethyl Stearoyl-CoA desaturase (SCD) inhibitor Yield: 30%; ESI-MS: 376.9 [M+H]+
Compound 20 () 3-chlorophenyl 4-methoxyphenethyl SCD inhibitor Yield: 33%; ESI-MS: 333.1 [M+H]+
Compound 21 () 3-ethoxyphenyl 4-methoxyphenethyl SCD inhibitor Yield: 83%; ESI-MS: 343.1 [M+H]+

Pharmacological and Metabolic Insights

  • Target Compound : The 4-ethylphenyl group may enhance lipophilicity compared to halogenated or methoxy-substituted analogs (e.g., BNM-III-170, Compound 19). The 4-methylpiperazine moiety could improve solubility and CNS penetration, a feature critical for neuroactive drugs .
  • BNM-III-170: The guanidinomethyl group facilitates interactions with viral glycoproteins, making it a potent antiviral agent. Its trifluoroacetate salt formulation optimizes stability and bioavailability .
  • S336 : As a flavoring agent, its dimethoxybenzyl and pyridyl groups contribute to umami taste receptor (hTAS1R1/hTAS1R3) activation. Rapid metabolism in hepatocytes without amide hydrolysis suggests high safety margins .
  • SCD Inhibitors (Compounds 19–23) : Substitutions on the N1 aryl group (e.g., bromo, chloro, ethoxy) modulate inhibitory potency. Higher yields (e.g., 83% for Compound 21) correlate with electron-donating groups like ethoxy, which may stabilize intermediates during synthesis .

Toxicological and Regulatory Profiles

  • S336: Extensive toxicological studies (90-day rat trials) support a NOEL of 100 mg/kg, leading to regulatory approval in food products .
  • BNM-III-170: Preclinical data emphasize efficacy over toxicity, though specific NOELs are unreported .
  • However, the piperazine and indoline groups may introduce unique metabolites requiring further evaluation .

Q & A

Q. Key considerations :

  • Maintain inert atmospheres (N₂/Ar) to avoid oxidation of sensitive groups like indoline or piperazine .
  • Monitor reaction progress via TLC or HPLC to ensure intermediate formation .

Basic: What analytical techniques are recommended to characterize the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethylphenyl, methylindolinyl) and assess stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₈H₃₆N₅O₂ expected ~474.6 g/mol) .
  • X-ray crystallography : Resolve 3D conformation, particularly for piperazine and indoline moieties, to predict binding interactions .
  • HPLC-PDA : Ensure purity and detect trace impurities from synthetic intermediates .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Answer:

  • Temperature control : Lower temperatures (0–5°C) during coupling steps minimize side reactions like overoxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates while stabilizing reactive species .
  • Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to improve yield in the formation of the oxalamide bond .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reactive intermediates and adjust stoichiometry dynamically .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Orthogonal assays : Validate target inhibition using both biochemical (e.g., enzyme activity) and cell-based assays (e.g., proliferation inhibition) to confirm mechanism .
  • Control experiments : Include reference compounds (e.g., known enzyme inhibitors) to calibrate assay conditions and rule off-target effects .
  • Batch variability analysis : Compare purity and stability of compound batches via LC-MS to identify degradation products affecting activity .

Advanced: What computational strategies are effective for predicting biological targets and binding modes?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s piperazine/indoline groups and target proteins (e.g., kinases, GPCRs) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (≥100 ns) to assess conformational stability .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in oxalamide) for virtual screening against databases like ChEMBL .

Advanced: How to design robust in vitro and in vivo studies to evaluate pharmacokinetic and pharmacodynamic properties?

Answer:

  • In vitro :
    • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .
    • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
  • In vivo :
    • Dose-ranging studies : Administer in rodent models (e.g., Sprague-Dawley rats) with PK sampling at 0, 1, 4, 8, 24 h post-dose .
    • Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Systematic substitution : Synthesize analogs with modified aryl (e.g., 4-ethylphenyl → 4-fluorophenyl) or piperazine groups to assess impact on potency .
  • Free-Wilson analysis : Quantify contributions of individual substituents (e.g., methylindolinyl) to biological activity using regression models .
  • Functional group deletion : Prepare des-oxalamide or truncated indoline derivatives to identify essential pharmacophores .

Advanced: How can researchers evaluate metabolic stability and identify major metabolites?

Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH cofactor; analyze via LC-QTOF-MS to detect phase I/II metabolites .
  • Isotope labeling : Use ¹H/¹³C-labeled compound to trace metabolic pathways and identify sites of oxidation (e.g., piperazine N-methyl group) .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: What analytical methods ensure batch-to-batch consistency and regulatory compliance?

Answer:

  • HPLC-ELSD : Quantify purity and detect residual solvents (e.g., DMF) per ICH guidelines .
  • Elemental analysis : Verify C, H, N content (±0.4% theoretical) to confirm stoichiometry .
  • Chiral chromatography : Resolve enantiomers if asymmetric centers are present (e.g., indoline moiety) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.